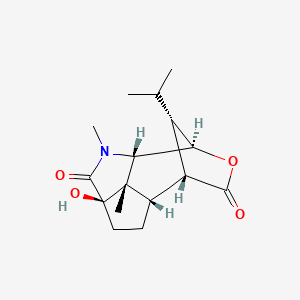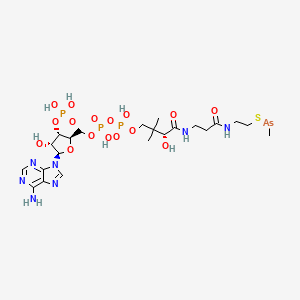
Buchapine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buchapine is a member of quinolines. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Identification and Composition
Buchapine, an alkaloid discovered in Haplophyllum bucharicum, was first characterized in 1982. Identified with the composition C19H23N02, it shares characteristics with other quinoline alkaloids (Nesmelova, Bessonova, & Yunusov, 1982).
Therapeutic Potential in HIV Inhibition
A significant application of buchapine is in HIV research. It was isolated from Euodia roxburghiana and displayed protective effects against HIV-1 in vitro. These findings suggest its potential as a component in HIV therapeutic strategies (McCormick, Mckee, Cardellina, & Boyd, 1996).
Anti-HIV Activity and Synthesis
Further research in 2010 involved the synthesis of buchapine and evaluation of its anti-HIV properties. The study affirmed buchapine’s inhibitory activity against HIV, highlighting its therapeutic relevance (Ahmed, Brahmbhatt, Sabde, Mitra, Singh, & Bhutani, 2010).
Chemical Synthesis Methods
In 2003, a study focused on the synthesis of buchapine through the Mitsunobu reaction, utilizing 4-hydroxy-2-quinolone and dimethylallyl alcohol. This method provided a new approach to the chemical synthesis of buchapine (Cravotto, Nano, Palmisano, & Tagliapietra, 2003).
Broader Applications in Plant Research
Beyond its specific uses, buchapine contributes to the broader field of poisonous plant research. The study of such plants has led to significant advancements in understanding plant toxins and their potential biomedical applications (James, Panter, Gaffield, & Molyneux, 2004).
Eigenschaften
Produktname |
Buchapine |
|---|---|
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
3-(2-methylbut-3-en-2-yl)-3-(3-methylbut-2-enyl)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C19H23NO2/c1-6-18(4,5)19(12-11-13(2)3)16(21)14-9-7-8-10-15(14)20-17(19)22/h6-11H,1,12H2,2-5H3,(H,20,22) |
InChI-Schlüssel |
LAXFAGHIJVQGNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1(C(=O)C2=CC=CC=C2NC1=O)C(C)(C)C=C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(Dimethylamino)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1207646.png)








